2-Methyl-3-nitrophenylboronic acid
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Overview
Description
2-Methyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-methyl-3-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents like sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols.
Reduction: Amines.
Scientific Research Applications
2-Methyl-3-nitrophenylboronic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be involved in the development of new drugs, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The nitro group can also participate in various redox reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenylboronic acid: Similar structure but lacks the methyl group.
4-Methyl-3-nitrophenylboronic acid: Similar structure with the methyl group at the fourth position.
Phenylboronic acid: Lacks both the methyl and nitro groups.
Uniqueness
2-Methyl-3-nitrophenylboronic acid is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and make it a versatile reagent in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible with other boronic acids .
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLRGZAVBQRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)[N+](=O)[O-])C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590562 |
Source
|
Record name | (2-Methyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-60-8 |
Source
|
Record name | (2-Methyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-nitrophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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